3-(4-methoxyphenyl)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide
Description
The exact mass of the compound this compound is 456.11774960 g/mol and the complexity rating of the compound is 703. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S2/c1-29-20-10-6-17(7-11-20)8-13-22(26)24-19-9-12-21-18(16-19)4-2-14-25(21)31(27,28)23-5-3-15-30-23/h3,5-7,9-12,15-16H,2,4,8,13-14H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBTYBAJXWALMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-methoxyphenyl)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparisons with similar compounds.
Molecular Formula and Weight
- Molecular Formula : C21H22N2O4S2
- Molecular Weight : 430.55 g/mol
Structural Features
The compound features:
- A methoxyphenyl group, which enhances lipophilicity and may improve bioavailability.
- A thiophene-2-sulfonyl moiety, known for its role in enhancing biological activity through interactions with various biological targets.
- A tetrahydroquinoline structure, which is often associated with a range of pharmacological effects.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activities. For instance, derivatives containing the tetrahydroquinoline scaffold have shown effectiveness against various cancer cell lines, including prostate cancer cells (PC-3) and breast cancer cells (MCF-7) .
Case Study: Antiproliferative Activity
A study demonstrated that related compounds exhibited antiproliferative effects with IC50 values in the low micromolar range against PC-3 cells. The mechanism involved inhibition of histone deacetylases (HDACs), which play a critical role in cancer cell proliferation and survival .
Antimicrobial Activity
Compounds featuring thiophene and sulfonamide groups are noted for their antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi. For example:
- MIC values against Staphylococcus aureus and Escherichia coli were reported to be as low as 3.125 mg/mL for structurally similar compounds .
The biological activity of this compound is thought to involve:
- Enzyme Inhibition : Targeting specific enzymes involved in cancer progression or microbial metabolism.
- Receptor Modulation : Interacting with receptors to modulate signaling pathways related to cell growth and apoptosis.
Similar Compounds
| Compound Name | Biological Activity | Reference |
|---|---|---|
| N-(4-methoxyphenyl)-2-thiophen-2-ylsulfonyl-1,2,3,4-tetrahydroisoquinoline | Anticancer, HDAC inhibition | |
| 1,3,4-Thiadiazole derivatives | Antimicrobial, anticancer |
The unique combination of functional groups in this compound distinguishes it from other compounds. The presence of both methoxy and thiophene groups enhances its potential as a therapeutic agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
